molecular formula C20H23N3O4 B605131 Unii-48cet2EN53 CAS No. 1410809-36-7

Unii-48cet2EN53

Cat. No.: B605131
CAS No.: 1410809-36-7
M. Wt: 369.4 g/mol
InChI Key: GOCUUDXEOKIQRU-IXDOHACOSA-N
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Description

ACHN-975 is a highly potent and selective inhibitor of the enzyme UDP-3-O-[®-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase, commonly known as LpxC. This enzyme is crucial for the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria. ACHN-975 has demonstrated significant activity against a broad spectrum of Gram-negative bacteria, making it a promising candidate for antibacterial therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACHN-975 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of ACHN-975 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

ACHN-975 primarily undergoes reactions typical of its functional groups, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .

Common Reagents and Conditions

Common reagents used in the reactions involving ACHN-975 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as maintaining specific temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from the reactions involving ACHN-975 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of ACHN-975 that retain its antibacterial activity .

Scientific Research Applications

Properties

IUPAC Name

N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCUUDXEOKIQRU-IXDOHACOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410809-36-7
Record name ACHN-975
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1410809367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACHN-975
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48CET2EN53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of ACHN-975 and how does it affect bacterial viability?

A1: ACHN-975 is a potent inhibitor of the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) . LpxC catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane in Gram-negative bacteria . By inhibiting LpxC, ACHN-975 disrupts lipid A production, ultimately leading to bacterial cell death .

Q2: How does ACHN-975 interact with the LpxC enzyme at a molecular level?

A2: Structural studies using X-ray crystallography revealed that ACHN-975 binds to the active site of LpxC, mimicking the enzyme's natural substrate . The hydroxamate group of ACHN-975 forms a five-coordinate complex with the zinc ion (Zn2+) present in the LpxC active site. Additionally, the long hydrophobic chain of ACHN-975 containing rigid alkynyl groups extends into a hydrophobic pocket within the active site . This dual interaction mode contributes to the high affinity and specificity of ACHN-975 for LpxC.

Q3: Has ACHN-975 shown efficacy against multidrug-resistant bacteria?

A3: Yes, ACHN-975 demonstrated potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa strains, including those producing metallo-β-lactamases (MβLs) and those resistant to carbapenems . This activity against resistant strains highlights its potential as a valuable treatment option for challenging infections.

Q4: What are the structure-activity relationships (SAR) observed for ACHN-975 and its analogs?

A4: While specific modifications and their impact on ACHN-975 are not extensively detailed in the abstracts, research highlights that structural modifications targeting the Zn2+-binding group, hydrophobic side chain, and linker regions significantly influence LpxC inhibitory and antibacterial activity . This suggests a complex interplay between these structural elements and their influence on potency and selectivity.

Q5: What is the current status of ACHN-975 in clinical development?

A5: Despite its promising in vitro activity and efficacy in animal models, ACHN-975 was the first LpxC inhibitor to reach human clinical trials but was ultimately withdrawn due to dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia . This highlights the challenges in developing safe and effective LpxC inhibitors.

Q6: Were any strategies explored to improve the therapeutic window of ACHN-975?

A6: Yes, researchers developed a phosphate prodrug of an optimized ACHN-975 analog (LPXC-516) to enhance solubility and potentially improve the therapeutic window . While this prodrug exhibited improved solubility and rapid conversion to the active drug, it unfortunately did not sufficiently address the cardiovascular safety concerns, leading to the termination of further clinical development .

Q7: What are the potential future directions for the development of LpxC inhibitors?

A7: Despite the setbacks with ACHN-975, LpxC remains a promising target for novel antibiotics against Gram-negative pathogens . Future research will likely focus on:

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